2-methylpropane-1-sulfonyl Chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropane-1-sulfonyl Chloride can be synthesized through the reaction of 2-methyl-1-propanethiol with sulfuryl chloride in the presence of potassium nitrate and acetonitrile at 0°C. The reaction mixture is then treated with sodium bicarbonate and extracted with ethyl acetate to yield the desired product .
Industrial Production Methods: Industrial production methods typically involve similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropane-1-sulfonyl Chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Requires the presence of a base such as pyridine to form sulfonate esters.
Thiols: Reacts in the presence of a base to form sulfonothioates.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
2-Methylpropane-1-sulfonyl Chloride is widely used in organic synthesis as a sulfonylating agent. It is employed in the preparation of various sulfonamide and sulfonate derivatives, which are valuable intermediates in pharmaceuticals, agrochemicals, and dyes . In medicinal chemistry, it is used to synthesize sulfonamide-based drugs that exhibit antibacterial and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 2-Methylpropane-1-sulfonyl Chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic substitution reactions .
Comparison with Similar Compounds
- 1-Propanesulfonyl Chloride
- Cyclopropylmethanesulfonyl Chloride
- 1-Butanesulfonyl Chloride
- 3-Chloropropanesulfonyl Chloride
Comparison: 2-Methylpropane-1-sulfonyl Chloride is unique due to its branched structure, which can influence its reactivity and the steric effects in its reactions. Compared to linear sulfonyl chlorides like 1-propanesulfonyl chloride, the branched structure of this compound can lead to different reaction kinetics and product distributions .
Properties
IUPAC Name |
2-methylpropane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLNHTOCFWUYQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188915 | |
Record name | 1-Propanesulfonyl chloride, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35432-36-1 | |
Record name | 1-Propanesulfonyl chloride, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035432361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanesulfonyl chloride, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.